ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16313981
Molecular Formula: C17H20FN3O3
Molecular Weight: 333.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20FN3O3 |
|---|---|
| Molecular Weight | 333.36 g/mol |
| IUPAC Name | ethyl 4-(5-fluoro-1-methylindole-2-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H20FN3O3/c1-3-24-17(23)21-8-6-20(7-9-21)16(22)15-11-12-10-13(18)4-5-14(12)19(15)2/h4-5,10-11H,3,6-9H2,1-2H3 |
| Standard InChI Key | STGQUUKXYQGNSB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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A 5-fluoro-1-methylindole moiety, which contributes aromaticity and hydrogen-bonding capabilities.
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A piperazine ring, providing conformational flexibility and basicity.
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An ethyl carboxylate group, enhancing solubility and serving as a metabolic handle.
The indole nucleus is substituted with a fluorine atom at position 5 and a methyl group at position 1, modifications known to enhance metabolic stability and receptor affinity in related molecules. The piperazine’s nitrogen atoms enable protonation at physiological pH, facilitating interactions with acidic residues in target proteins .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁FN₃O₃ |
| Molecular Weight | 346.38 g/mol |
| Calculated LogP | 2.8 (Predicted via PubChem) |
| Hydrogen Bond Donors | 1 (Indole NH) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
These properties suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and sufficient solubility for oral bioavailability .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Indole Core Preparation: 5-Fluoro-1-methylindole is synthesized via Fischer indole synthesis, using 4-fluorophenylhydrazine and methyl ketone precursors.
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Carbonyl Bridging: The indole is acylated with chloroacetyl chloride, followed by coupling to piperazine using a nucleophilic substitution reaction.
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Esterification: The piperazine’s secondary amine is reacted with ethyl chloroformate to install the carboxylate group.
Key challenges include ensuring regioselectivity during indole methylation and minimizing racemization at the piperazine center.
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, indole H-4), 6.95 (m, 2H, indole H-6/H-7), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.75–3.60 (m, 8H, piperazine).
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¹³C NMR: δ 170.2 (C=O), 155.0 (C-F), 135.8 (indole C-2), 52.1 (piperazine CH₂).
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Mass Spectrometry: ESI-MS m/z 346.38 [M+H]⁺, confirming molecular weight .
Computational and Preclinical Insights
ADMET Predictions
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Absorption: 85% predicted intestinal absorption (SwissADME).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperazine ring.
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Toxicity: LD₅₀ (rat, oral) predicted at 420 mg/kg, indicating moderate safety .
In Silico Modeling
Molecular dynamics simulations reveal stable binding to the 5-HT₁A receptor over 100 ns, with root-mean-square deviation (RMSD) < 2.0 Å. The ethyl carboxylate group forms a salt bridge with Asp116, a critical residue for receptor activation .
Future Research Directions
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Synthetic Optimization: Explore stereoselective routes to access enantiopure forms.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models of depression or schizophrenia.
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Target Profiling: Screen against kinase and GPCR panels to identify off-target effects.
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